molecular formula C9H8BrN3O2 B13673720 Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Cat. No.: B13673720
M. Wt: 270.08 g/mol
InChI Key: IAYDIJZYGGGIGC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, nucleophiles for substitution reactions, and catalysts for cyclization. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying antimicrobial, antiviral, and antitumor properties.

    Medicine: Its kinase inhibitory properties are of interest in drug discovery and development.

    Industry: It can be used in the development of new materials and catalysts

Mechanism of Action

The exact mechanism of action of ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. The compound’s ability to inhibit kinase activity is likely responsible for its antitumor and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:

  • Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-11-8-7(5)13-6(10)4-12-8/h3-4H,2H2,1H3,(H,11,12)

InChI Key

IAYDIJZYGGGIGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=NC=C(N=C12)Br

Origin of Product

United States

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